

### chemical structure of SYBR Green II ionic form

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Compound of Interest

Compound Name: SYBR Green II (Ionic form)

Cat. No.: B12380428

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An In-depth Technical Guide on the Ionic Form of SYBR Green II

For Researchers, Scientists, and Drug Development Professionals

### Introduction

SYBR Green II is a highly sensitive, fluorescent nucleic acid dye belonging to the unsymmetrical cyanine dye family.[1][2] It is particularly optimized for the detection of single-stranded DNA (ssDNA) and Ribonucleic acid (RNA) in various applications.[1][3][4][5] Unlike its counterpart, SYBR Green I, which preferentially binds to double-stranded DNA, SYBR Green II exhibits a higher quantum yield when bound to RNA, making it an invaluable tool for RNA analysis.[6][7] This guide provides a detailed overview of the chemical structure, properties, and applications of the ionic form of SYBR Green II.

# **Chemical Structure and Properties**

The ionic form of SYBR Green II is a complex organic molecule. Its chemical structure has been elucidated, providing a basis for understanding its interaction with nucleic acids.[8]

#### Chemical Identity:

- Chemical Name: N,N-dimethyl-2-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine;iodide[9]
- Molecular Formula: C28H28IN3OS[9][10]



CAS Number: 195199-08-7 (for the iodide salt); 178919-00-1 (for the ionic form/free base)[9]
 [10][11]

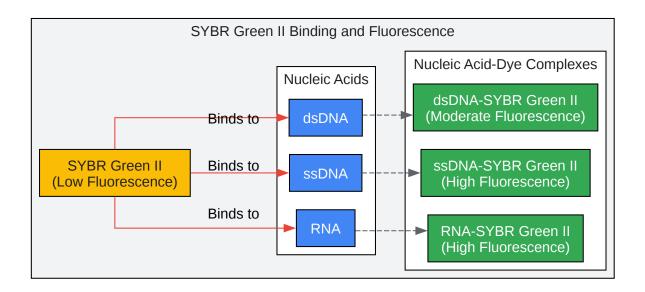
Physicochemical Properties: The key physicochemical properties of SYBR Green II are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	581.52 g/mol	[10]
Excitation Wavelength (λmax)	~484 - 497 nm	[3][7]
Emission Wavelength (λmax)	~515 - 520 nm	[3][7]
Quantum Yield (bound to RNA)	~0.54	[7][12]
Quantum Yield (bound to dsDNA)	~0.36	[7][12]
Appearance	Light yellow to orange liquid	[9]
Solubility	Typically supplied in DMSO	[4]

## **Mechanism of Action**

SYBR Green II is a nucleic acid intercalator, meaning it inserts itself between the bases of nucleic acids. However, its primary mode of binding to single-stranded nucleic acids is not fully elucidated but is understood to involve electrostatic and hydrophobic interactions. The fluorescence of SYBR Green II is significantly enhanced upon binding to nucleic acids.[3][5] It exhibits a preference for RNA and ssDNA over double-stranded DNA (dsDNA).[6] The fluorescence quantum yield of the SYBR Green II/RNA complex is more than seven times higher than that of the ethidium bromide/RNA complex.[7][13]





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Caption: Binding preference of SYBR Green II and resulting fluorescence.

# **Applications and Experimental Protocols**

SYBR Green II is a versatile dye with several applications in molecular biology.

1. RNA and ssDNA Gel Staining: The most common application of SYBR Green II is as a highly sensitive stain for visualizing RNA and ssDNA in agarose or polyacrylamide gels.[4][13] It can detect as little as 100 pg of RNA or ssDNA per band.[12][14]

Experimental Protocol: Post-Electrophoresis Staining of RNA Gels

- Prepare Staining Solution: Dilute the SYBR Green II stock solution (typically 10,000X in DMSO) 1:10,000 in an appropriate buffer (e.g., TBE or TAE). Prepare a sufficient volume to fully submerge the gel.
- Electrophoresis: Perform RNA electrophoresis using a denaturing (e.g., formaldehyde or urea) or non-denaturing gel system according to standard protocols.[12]



- Staining: After electrophoresis, place the gel in a clean container with the prepared SYBR
  Green II staining solution. Incubate for 10-40 minutes at room temperature with gentle
  agitation, protected from light. Unlike ethidium bromide, washing denaturing agents from the
  gel is not necessary.[12][13]
- Destaining (Optional): Destaining is typically not required. For gels with high background, a brief rinse in buffer may be beneficial.
- Visualization: Visualize the stained nucleic acids using a standard UV transilluminator (300 nm) or a laser-based gel scanner. Optimal excitation is at 497 nm with a secondary peak at 254 nm.[7][14] Use a photographic filter designed for SYBR Green stains for best results.[14]

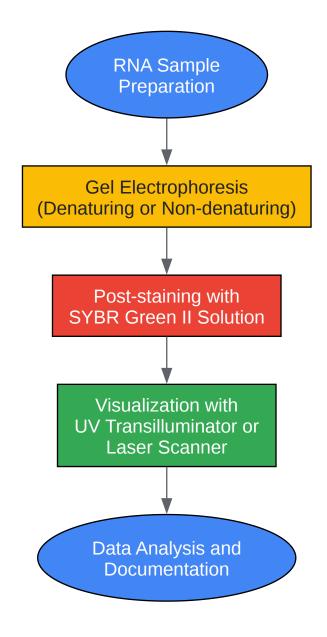
#### 2. Other Applications:

- Cell Viability Assays: SYBR Green II can be used to differentiate between live and dead cells by staining the nucleic acids of membrane-compromised cells.[10]
- Microarray Analysis: It serves as a detection reagent for hybridization signals in microarray experiments.[10]
- Single-Strand Conformation Polymorphism (SSCP) Analysis: The high sensitivity of SYBR
   Green II makes it a suitable non-radioactive stain for SSCP analysis.

## **Experimental Workflow**

The general workflow for using SYBR Green II for RNA gel analysis is depicted below.





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Caption: General workflow for RNA gel analysis using SYBR Green II.

# **Safety and Handling**

While SYBR Green II is considered a safer alternative to the highly mutagenic ethidium bromide, it should be handled with care as it binds to nucleic acids and should be treated as a potential mutagen.[12] The stock solution is typically dissolved in DMSO, which can facilitate the entry of organic molecules into tissues.[12] Therefore, appropriate personal protective equipment, including gloves and lab coats, should be worn when handling this reagent.



Dispose of staining solutions in accordance with local regulations, which may involve treatment with activated charcoal before disposal.[12][14]

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